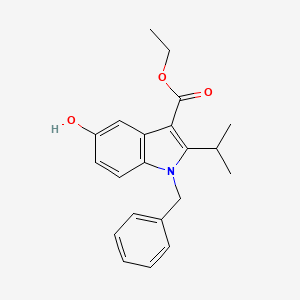![molecular formula C18H17B B1507641 2'-Bromospiro[cyclohexane-1,9'-fluorene] CAS No. 797056-48-5](/img/structure/B1507641.png)
2'-Bromospiro[cyclohexane-1,9'-fluorene]
Overview
Description
Synthesis Analysis
The synthesis of spiro compounds, including “2’-Bromospiro[cyclohexane-1,9’-fluorene]”, has been a topic of interest in recent decades . One method involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide. In the presence of excess dimethyloxosulfonium methylide, spiro[cyclopropane-1,9’-fluorene] is produced with a yield of 70% .Molecular Structure Analysis
The molecular formula of “2’-Bromospiro[cyclohexane-1,9’-fluorene]” is C18H17Br . The exact mass is 312.05100 .Physical And Chemical Properties Analysis
The boiling point of “2’-Bromospiro[cyclohexane-1,9’-fluorene]” is predicted to be 430.5±24.0 °C, and its density is predicted to be 1.40±0.1 g/cm3 .Scientific Research Applications
Photoluminescent Properties
Research has shown that derivatives of spiro[cyclohexane-1,9'-fluorene], such as 2′,7′-diarylspiro[cyclopropane-1,9′-fluorene], exhibit bright-violet to blue photoluminescence with excellent quantum efficiencies. This property is attributed to the crosslike molecular stacking that efficiently reduces energy transfer between aggregates, resulting in high thermal stabilities and specific emission characteristics without the presence of a "green-light" emission tail. This phenomenon is critical for applications in optoelectronic devices, where stable and efficient blue-light emission is desirable (Wang et al., 2007).
Organic Blue-Light-Emitting Devices
The synthesis of polymers based on spirofluorene derivatives, such as Poly[spiro(fluorene-9,9‘-xanthene)], has led to the development of stable organic blue-light-emitting devices. These devices show efficient and stable blue emission, which is significant for the advancement of organic light-emitting diode (OLED) technology. The high glass transition temperature and good thermal stability of these materials contribute to their performance and durability in electronic applications (Tseng et al., 2005).
Fluorescent Chemosensors
Compounds incorporating the fluorene moiety have been explored as fluorescent chemosensors. These sensors are advantageous for their quick response times, good selectivity, and high sensitivity. Research has focused on developing fluorene-based chemosensors for detecting various analytes, including pH and metal ions, demonstrating the versatility of fluorene derivatives in environmental and life science applications (Hu, Lu, & Wang, 2013).
Liquid Crystals
The introduction of the fluorene system into liquid crystal structures leads to a decrease in melting and clearing point values, affecting the thermal properties of the materials. This research provides insights into the design of new liquid crystals with improved performance for display technologies and other applications requiring controlled mesomorphic properties (Geivandov, Mezhnev, & Geivandova, 2011).
Safety and Hazards
The safety data sheet for “2’-Bromospiro[cyclohexane-1,9’-fluorene]” indicates that it is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .
properties
IUPAC Name |
2'-bromospiro[cyclohexane-1,9'-fluorene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Br/c19-13-8-9-15-14-6-2-3-7-16(14)18(17(15)12-13)10-4-1-5-11-18/h2-3,6-9,12H,1,4-5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBXMPBCAYRQSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3=CC=CC=C3C4=C2C=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728175 | |
| Record name | 2'-Bromospiro[cyclohexane-1,9'-fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
797056-48-5 | |
| Record name | 2'-Bromospiro[cyclohexane-1,9'-fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





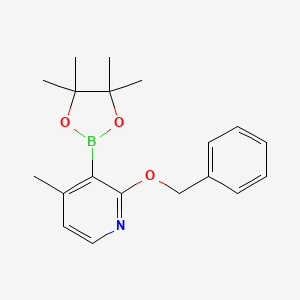

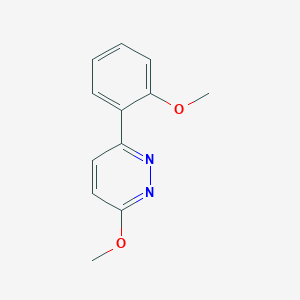
![4-Tert-butylcalix[8]arene octa-N-propyl ether](/img/structure/B1507573.png)
![6,6,12,12-Tetramethyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B1507575.png)
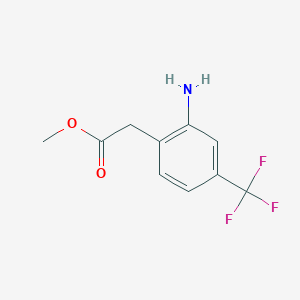
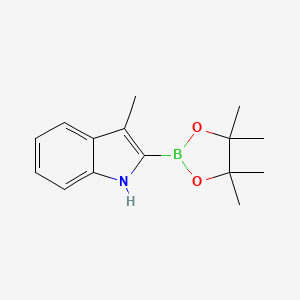
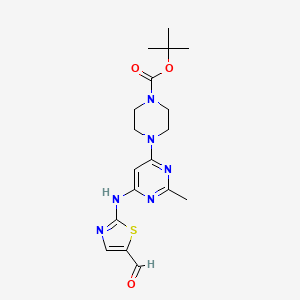
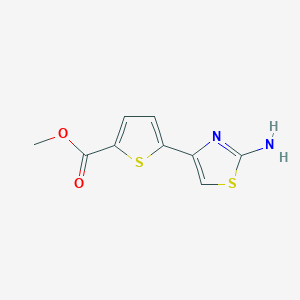
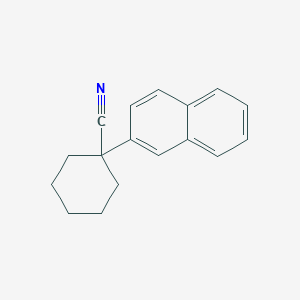
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 2-[(4-bromophenyl)methyl]-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B1507599.png)
